The compound (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a carboxylic acid functional group and a 1,2,4-oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 198.24 g/mol. The structure features a cyclopropane ring substituted with two methyl groups and an oxadiazole ring, contributing to its unique chemical properties.
Preliminary studies indicate that compounds containing oxadiazole moieties often exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid has not been extensively documented but is hypothesized to possess similar properties due to its structural features.
Synthesis of (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid can be achieved through several methods:
This compound has potential applications in medicinal chemistry and materials science. Its unique structure may allow for:
Interaction studies involving (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid would typically focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.
Several compounds share structural similarities with (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methylpropanoic acid | Simple branched carboxylic acid | |
| Chrysanthemic acid | Contains a cyclopropane ring; used in insecticides | |
| 3-Methyl-1,2,4-Oxadiazole | Heterocyclic compound with potential biological activity |
The uniqueness of (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid lies in its combination of the cyclopropane framework with the oxadiazole ring and carboxylic acid functionality, which may confer distinct chemical reactivity and biological activity compared to the listed compounds.